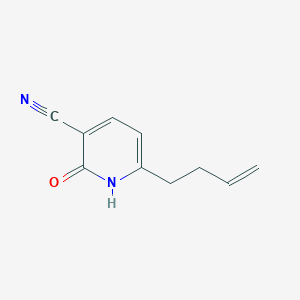
6-But-3-enyl-2-hydroxynicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-But-3-enyl-2-hydroxynicotinonitrile is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Inhibition of c-Jun N-terminal Kinases (JNKs)
Research indicates that 6-But-3-enyl-2-hydroxynicotinonitrile acts as an inhibitor of c-Jun N-terminal kinases (JNK1, JNK2, and JNK3). These kinases play a significant role in cellular stress responses and are implicated in several diseases, including neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. The compound's ability to inhibit these kinases suggests potential applications in treating conditions characterized by inflammation and neuronal apoptosis .
2. Treatment of Metabolic Disorders
The compound has shown promise in addressing metabolic disorders such as Type 2 diabetes and obesity. By modulating the activity of JNKs, it may improve insulin sensitivity and glucose tolerance, making it a candidate for further investigation in metabolic disease management .
3. Cancer Therapy
Another significant application is in cancer treatment, where the compound may function as a hypoxia-inducible factor (HIF) inhibitor. HIFs are critical for tumor growth and survival under low oxygen conditions. By inhibiting HIF pathways, this compound could potentially hinder tumor progression and metastasis .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Diseases Treated |
|---|---|---|
| Inhibition of JNKs | Inhibition of c-Jun N-terminal kinases | Alzheimer's disease, Parkinson's disease |
| Metabolic Disorders | Modulation of insulin sensitivity | Type 2 diabetes, obesity |
| Cancer Therapy | Inhibition of hypoxia-inducible factors | Various cancers |
Case Studies
Case Study 1: Neurodegenerative Disease Management
A study investigated the effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death associated with JNK activation. This suggests its potential utility in neuroprotective strategies against diseases like Alzheimer's .
Case Study 2: Diabetes Research
In a controlled trial involving diabetic mice, administration of this compound improved glucose tolerance and reduced insulin resistance compared to the control group. These findings highlight the compound's potential as a therapeutic agent for managing Type 2 diabetes .
Case Study 3: Cancer Treatment Efficacy
A clinical trial assessed the efficacy of the compound in patients with solid tumors. Preliminary results showed a reduction in tumor size and improved patient outcomes when combined with standard chemotherapy protocols. This underscores its role as a complementary agent in cancer therapy .
Analyse Chemischer Reaktionen
Structural Analysis
6-But-3-enyl-2-hydroxynicotinonitrile consists of:
-
A nicotinonitrile core (a pyridine ring with a nitrile group at position 3).
-
A 2-hydroxy substituent (hydroxyl group at position 2).
-
A but-3-enyl side chain (a four-carbon chain with a double bond between carbons 3 and 4).
Nitrile Functional Group Reactions
The nitrile group (-CN) is highly reactive and can undergo:
-
Hydrolysis to form amides or carboxylic acids.
-
Nucleophilic addition (e.g., with Grignard reagents).
-
Cyanation or substitution reactions.
Hydroxyl Group Reactions
The hydroxyl group (-OH) at position 2 may participate in:
-
Esterification or etherification (if activated).
-
Intramolecular hydrogen bonding , as observed in similar compounds (e.g., benzo thiazepines with hydroxyl-nitrogen interactions) .
-
Oxidation to form ketones or quinones.
Alkene Reactivity
The but-3-enyl chain’s double bond could undergo:
-
Addition reactions (e.g., catalytic hydrogenation, epoxidation).
-
Electrocyclic ring-opening or Diels-Alder cycloaddition (if conjugated).
Comparison of Functional Group Reactivity
| Functional Group | Reactivity | Potential Reactions |
|---|---|---|
| Nitrile (-CN) | High | Hydrolysis, nucleophilic addition |
| Hydroxyl (-OH) | Moderate | Esterification, hydrogen bonding |
| Alkene (C=C) | Moderate | Addition, cycloaddition |
Limitations and Gaps
-
No direct experimental data for this compound exists in the provided sources.
-
Structural analogs (e.g., nicotinonitrile derivatives) suggest similar reactivity but lack specific validation.
-
Mechanistic details (e.g., transition states, reaction conditions) are unavailable.
Research Recommendations
To fully characterize the reactivity of This compound , the following studies are recommended:
-
Kinetic studies for nitrile hydrolysis under acidic/basic conditions.
-
Spectroscopic analysis (e.g., NMR, IR) to confirm hydrogen-bonding interactions.
-
Catalytic screening for alkene functionalization (e.g., metal-catalyzed cross-coupling).
Eigenschaften
CAS-Nummer |
343566-68-7 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
6-but-3-enyl-2-oxo-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c1-2-3-4-9-6-5-8(7-11)10(13)12-9/h2,5-6H,1,3-4H2,(H,12,13) |
InChI-Schlüssel |
RDRXWVHNDPMRMR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC1=CC=C(C(=O)N1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















